molecular formula C15H9F6NO2 B010697 Anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)- CAS No. 102583-96-0

Anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)-

Cat. No. B010697
M. Wt: 349.23 g/mol
InChI Key: QDYFUXCKCBIGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)- is a chemical compound with various scientific research applications. It is commonly used in the synthesis of various organic compounds and has shown promising results in biochemical and physiological studies.

Mechanism Of Action

The mechanism of action of anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)- is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as carbonic anhydrase and acetylcholinesterase, and an activator of GABA receptors. These actions result in various biochemical and physiological effects, including the reduction of inflammation and the promotion of relaxation.

Biochemical And Physiological Effects

Anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)- has shown various biochemical and physiological effects. It has been shown to reduce inflammation in animal models, which may have potential therapeutic applications in the treatment of inflammatory diseases. It has also been shown to promote relaxation in animal models, which may have potential therapeutic applications in the treatment of anxiety and sleep disorders.

Advantages And Limitations For Lab Experiments

Anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)- has several advantages and limitations for lab experiments. One advantage is its ability to inhibit enzymes, which makes it a useful tool for studying enzyme activity. Another advantage is its ability to activate GABA receptors, which makes it a useful tool for studying the effects of GABA receptor activation. One limitation is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)-. One direction is the further investigation of its potential therapeutic applications, including the treatment of inflammatory diseases, anxiety, and sleep disorders. Another direction is the further investigation of its mechanism of action, which may lead to the development of new drugs and therapies. Additionally, the synthesis of new derivatives of anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)- may lead to the discovery of new compounds with even greater potential for scientific research applications.

Synthesis Methods

Anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)- can be synthesized using various methods. One of the most common methods is the reaction between anthranilic acid and hexafluoroacetone in the presence of a strong acid catalyst. Another method involves the reaction between anthranilic acid and 2,5-dichlorohexafluoroxylene in the presence of a base catalyst. Both methods result in the formation of anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)-.

Scientific Research Applications

Anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)- has various scientific research applications. It is commonly used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. It has also shown promising results in biochemical and physiological studies, including the inhibition of enzymes, such as carbonic anhydrase and acetylcholinesterase, and the activation of GABA receptors.

properties

CAS RN

102583-96-0

Product Name

Anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)-

Molecular Formula

C15H9F6NO2

Molecular Weight

349.23 g/mol

IUPAC Name

2-[2,5-bis(trifluoromethyl)anilino]benzoic acid

InChI

InChI=1S/C15H9F6NO2/c16-14(17,18)8-5-6-10(15(19,20)21)12(7-8)22-11-4-2-1-3-9(11)13(23)24/h1-7,22H,(H,23,24)

InChI Key

QDYFUXCKCBIGFN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F

Other CAS RN

102583-96-0

Origin of Product

United States

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